molecular formula C20H16F2N2O3 B040160 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid CAS No. 123942-05-2

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid

Cat. No. B040160
CAS RN: 123942-05-2
M. Wt: 370.3 g/mol
InChI Key: WHXJSJBKDGZVDA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid, also known as CP-690,550, is a synthetic compound that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the signaling pathways of cytokines, which are involved in the regulation of the immune system. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines that are important in the regulation of the immune system. By blocking JAK3, this compound reduces the production of pro-inflammatory cytokines, which can help to reduce inflammation and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include the reduction of pro-inflammatory cytokine production, the inhibition of T-cell activation, and the suppression of B-cell proliferation. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid is its selectivity for JAK3, which reduces the risk of off-target effects. This compound also has a favorable safety profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several potential future directions for research on 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid. One area of focus could be the development of new formulations that improve the solubility and bioavailability of the compound. Another area of focus could be the exploration of this compound's potential applications in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and to identify potential biomarkers that could be used to predict treatment response.

Scientific Research Applications

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, and has also shown promise in the treatment of other autoimmune diseases.

properties

CAS RN

123942-05-2

Molecular Formula

C20H16F2N2O3

Molecular Weight

370.3 g/mol

IUPAC Name

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H16F2N2O3/c1-9-5-11(6-10(2)23-9)16-15(21)7-13-18(17(16)22)24(12-3-4-12)8-14(19(13)25)20(26)27/h5-8,12H,3-4H2,1-2H3,(H,26,27)

InChI Key

WHXJSJBKDGZVDA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Other CAS RN

123942-05-2

synonyms

1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid
CPFDM-3-QCA

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1.0 g ethyl 1-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 20 ml 1M hydrochloric acid was heated at reflux for 2 hours. The reaction mixture was cooled, poured into saturated sodium acetate and extracted with ethyl acetate. The extract was dried (sodium sulfate) and concentrated, and the residue (0.84 g) was recrystallized from absolute ethanol to give 0.70 g 1-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, colorless needles, m.p. 246°-248.5° C.
Name
ethyl 1-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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